2-Aminothiophenol

Catalog No.
S574701
CAS No.
137-07-5
M.F
C6H7NS
M. Wt
125.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminothiophenol

CAS Number

137-07-5

Product Name

2-Aminothiophenol

IUPAC Name

2-aminobenzenethiol

Molecular Formula

C6H7NS

Molecular Weight

125.19 g/mol

InChI

InChI=1S/C6H7NS/c7-5-3-1-2-4-6(5)8/h1-4,8H,7H2

InChI Key

VRVRGVPWCUEOGV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)S

Synonyms

o-Aminobenzenethiol; 1-Amino-2-mercaptobenzene; 2-Amino-1-mercaptobenzene; 2-Aminobenzenethiol; 2-Aminophenyl Mercaptan; 2-Aminothiophenol; 2-Mercaptoaniline; 2-Thioaniline; NSC 106635; o-Aminobenzenethiol; o-Aminophenyl Mercaptan; o-Aminothiophenol;

Canonical SMILES

C1=CC=C(C(=C1)N)S
  • 1,5-Benzothiazepines: 2-Aminothiophenol reacts with 1,3-diphenylpropenone derivatives in the presence of aluminosilicate solid catalysts to form 1,5-benzothiazepines []. These compounds have potential applications in medicinal chemistry due to their diverse biological activities [].
  • Benzothiazole: 2-Aminothiophenol can be used as a starting material for the synthesis of benzothiazole, another important heterocyclic compound with various applications in the pharmaceutical and agricultural industries [].

Functionalization of Materials

-Aminothiophenol's unique structure allows it to functionalize various materials, modifying their properties for specific applications.

  • Metal Ion Preconcentration: 2-Aminothiophenol can be covalently linked to a resin like Amberlite XAD to create a functionalized material for the preconcentration of metal ions like copper and cadmium from aqueous solutions []. This process is valuable in environmental monitoring and analytical chemistry.
  • Surface Enhanced Raman Scattering (SERS) Sensing: Silver nanoparticles functionalized with 2-aminothiophenol exhibit enhanced Raman scattering properties, allowing for the detection of biomolecules at very low concentrations. This opens up possibilities for developing highly sensitive biosensors for medical diagnostics and environmental monitoring [].

Additional Applications

  • Phosphonium Ylide Synthesis: 2-Aminothiophenol has been employed in a one-pot synthesis of stable phosphonium ylides, which are important intermediates in organic synthesis [].

2-Aminothiophenol is an organosulfur compound with the chemical formula C₆H₄(SH)(NH₂). It appears as a colorless oily solid, although impurities can impart a deep coloration. This compound is soluble in organic solvents and basic aqueous solutions. 2-Aminothiophenol serves as a precursor to various benzothiazoles, some of which exhibit bioactive properties or are utilized as commercial dyes. Notably, it exists in three isomeric forms: 2-aminothiophenol, 3-aminothiophenol, and 4-aminothiophenol, with each isomer displaying distinct chemical behaviors and applications .

2-Aminothiophenol is a hazardous compound and should be handled with appropriate precautions. Here are some safety concerns:

  • Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin [].
  • Skin and eye irritant: Contact with the skin or eyes can cause irritation [].
  • Flammability: Flammable liquid with a flash point of 93 °C [].
  • Reactivity: Can react violently with strong oxidizing agents [].

It is crucial to consult the safety data sheet (SDS) before handling 2-Aminothiophenol. []

, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, facilitating reactions with electrophiles.
  • Condensation Reactions: It can form heterocycles through condensation with carbonyl compounds.
  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under specific conditions .

The synthesis of 2-aminothiophenol often involves the reaction of aniline with carbon disulfide, followed by hydrolysis to yield the desired product. Alternatively, it can be synthesized via zinc reduction of 2-nitrobenzenesulfonyl chloride .

Research indicates that 2-aminothiophenol possesses significant biological activity. It has been identified as a plant metabolite and shows potential antimicrobial properties. Its derivatives have been studied for their effectiveness against various pathogens and their role in inhibiting certain cancer cell lines. The compound's ability to interact with biological systems makes it a candidate for further pharmacological exploration .

The synthesis of 2-aminothiophenol can be achieved through several methods:

  • Reaction of Aniline with Carbon Disulfide: This method involves treating aniline with carbon disulfide, followed by hydrolysis.
  • Zinc Reduction: Reducing 2-nitrobenzenesulfonyl chloride using zinc yields 2-aminothiophenol.
  • Hydrolysis of Benzothiazole: Commercially, it can be produced by hydrolyzing benzothiazole using an aqueous caustic soda solution .

2-Aminothiophenol finds applications in various fields:

  • Synthesis of Dyes: It is used in the production of commercial dyes due to its reactive functional groups.
  • Pharmaceuticals: Its derivatives are studied for potential therapeutic applications, including antimicrobial and anticancer activities.
  • Catalysis: Recently, it has been employed in the development of nanocatalysts for organic reactions, enhancing reaction efficiency in synthetic processes .

Studies have focused on the interaction of 2-aminothiophenol with various metal complexes and substrates. For example, its complexation with copper has been investigated for use in catalyzing Suzuki coupling reactions. These studies highlight its versatility and effectiveness in facilitating organic transformations while maintaining high yields .

Several compounds are structurally similar to 2-aminothiophenol, each exhibiting unique properties:

CompoundFormulaUnique Features
3-AminothiophenolC₆H₄(SH)(NH₂)Different position of amino group affects reactivity
4-AminothiophenolC₆H₄(SH)(NH₂)Exhibits different biological activity
ThiophenolC₆H₅SHLacks amino functionality; primarily used as a thiol
BenzothiazoleC₇H₅NSA bicyclic compound derived from 2-aminothiophenol

Each of these compounds shares the thiol or amino functional groups but differs in their substitution patterns and resultant chemical behavior. This structural diversity contributes to their unique applications and activities in various fields .

The synthesis of 2-aminothiophenol traces back to early 20th-century efforts to functionalize aromatic amines. Initial methods involved reducing 2-nitrobenzenesulfonyl chloride with zinc, yielding the target compound alongside sulfur-containing byproducts. A breakthrough emerged in the 1970s with the development of a one-step process using o-chloronitrobenzene and sodium hydrosulfide (NaHS) under alkaline conditions, which minimized side reactions and improved yields. This method, patented in 1976, enabled large-scale production by avoiding oxidative dimerization into 2,2'-diaminodiphenyl disulfide—a persistent challenge in early syntheses.

Key milestones include:

  • 1898: First reported synthesis of benzothiazole derivatives from 2-aminothiophenol precursors.
  • 1946: Characterization of metal complexes involving 2-aminothiophenol, revealing its chelating potential.
  • 2012: Structural elucidation of nickel(II) acetate complexes with 2-aminothiophenol derivatives via X-ray crystallography.

Significance in Heterocyclic Chemistry

2-Aminothiophenol serves as a linchpin in constructing nitrogen-sulfur heterocycles, particularly benzothiazoles. Its dual nucleophilic sites (NH₂ and SH) enable cascade reactions with electrophiles like aldehydes, ketones, and acyl chlorides:

Reaction Pathways and Applications

SubstrateProductConditionsYieldSource
Benzaldehyde2-PhenylbenzothiazoleUltrasonic irradiation, RT65–83%
β-Diketones2-AlkylbenzothiazolesBrønsted acid catalysis72–89%
Nitriles2-Substituted BTsTFOH catalyst, solvent-free68–91%

The mechanism typically involves:

  • Nucleophilic attack by the thiol group on carbonyl electrophiles.
  • Cyclization via intramolecular Schiff base formation.
  • Aromatization through oxidation or dehydration.

These reactions underpin the synthesis of bioactive compounds, including:

  • Antifungal agents (e.g., Tioconazole analogs).
  • Kinase inhibitors targeting cancer pathways.
  • Fluorescent probes for pH sensing.

Role as a Key Synthetic Intermediate

The compound’s bifunctionality enables diverse transformations:

Coordination Chemistry

2-Aminothiophenol forms stable complexes with transition metals. For example:

  • Platinum blues: Tetranuclear Pt(III)/Pt(II) complexes with [Pt₃(2-atp)₈(OH)(H₂O)] stoichiometry, characterized by intense absorption at 724 nm.
  • Copper catalysts: Used in Suzuki-Miyaura cross-coupling reactions due to enhanced electron transfer capabilities.

Functional Material Synthesis

  • Surface modification: Thiol groups anchor molecules to gold/silver nanoparticles for biosensors.
  • Polymer precursors: Oxidative polymerization yields conductive poly(2-aminothiophenol) films.

Pharmaceutical Building Blocks

  • Benzothiazepines: Antidepressant candidates synthesized via [4+3] cycloaddition.
  • Radio-pharmaceuticals: Tetradentate N₂S₂ ligands for ⁹⁹ᵐTc imaging agents.

Occurrence as a Plant Metabolite

2-Aminothiophenol occurs naturally as a secondary metabolite in Brassica species and soil microbes:

Biological Pathways

  • Detoxification: Burkholderia xenovorans LB400 converts 2-aminophenol to picolinic acid via the amn gene cluster.
  • Antimicrobial biosynthesis: Serves as a precursor to benzoxazolinones in maize defense mechanisms.

Ecological Roles

  • Iron chelation: Enhances nutrient uptake in alkaline soils.
  • Allelopathy: Inhibits competing plant species through reactive oxygen species (ROS) generation.

XLogP3

1.4

Boiling Point

234.0 °C

LogP

1.43 (LogP)

Melting Point

26.0 °C

UNII

KIT82KOK2Z

Related CAS

3292-42-0 (hydrochloride)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2041 of 2096 companies (only ~ 2.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

40451-21-6
137-07-5

Wikipedia

2-Aminothiophenol

General Manufacturing Information

Benzenethiol, 2-amino-: ACTIVE

Dates

Modify: 2023-08-15

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